4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Overview
Description
This compound is an impurity of Sildenafil , an orally active selective type 5 cGMP phosphodiesterase inhibitor . It has a molecular formula of C22 H32 N6 O5 S and a molecular weight of 492.59 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a benzamido group, a methylpiperazine sulfonyl group, and an ethoxy group . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Scientific Research Applications
Novel Synthesis and Pharmaceutical Impurities
Research into the synthesis of related compounds, such as omeprazole, highlights innovative methods for creating proton pump inhibitors and understanding pharmaceutical impurities. These studies provide insights into the development of anti-ulcer drugs by exploring the synthesis process, including novel methods and the identification of pharmaceutical impurities which can be utilized as standard impurities for further studies (S. Saini et al., 2019).
DNA Minor Groove Binders
Hoechst 33258 and its analogues, known for binding strongly to the minor groove of double-stranded B-DNA, exemplify the use of N-methyl piperazine derivatives in scientific research. These compounds have been applied in plant cell biology for chromosome and nuclear staining, showcasing the versatility of such molecules in both medical and biological research (U. Issar & R. Kakkar, 2013).
Environmental Persistence and Effects of Parabens
Studies on parabens, which share structural similarities with the queried compound, have been conducted to understand their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, parabens are ubiquitous in surface water and sediments, highlighting the need for research into the environmental impact of chemical compounds (Camille Haman et al., 2015).
Sulfonamide Inhibitors
Sulfonamide compounds, a significant class of synthetic antibiotics, exemplify the therapeutic applications of chemical structures related to the queried compound. They have been investigated for their bacteriostatic properties and are utilized in various clinical applications, including as diuretics and antiepileptics, showcasing the broad scope of sulfonamide structures in drug development (I. Gulcin & P. Taslimi, 2018).
Phenothiazine Derivatives and Biological Activities
Research into phenothiazine derivatives has uncovered compounds with promising antibacterial, antifungal, anticancer, and antiviral activities. These activities stem from the interaction of pharmacophoric substituents and the multicyclic ring system, indicating the potential of complex heterocyclic compounds in developing new therapeutic agents (K. Pluta et al., 2011).
Mechanism of Action
Pharmacokinetics
- The compound is orally administered and absorbed in the gastrointestinal tract. It has a moderate volume of distribution, but specific details are not available . Metabolism occurs primarily in the liver via cytochrome P450 enzymes. Elimination occurs mainly through urine and feces.
properties
IUPAC Name |
4-[[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl]amino]-2-methyl-5-propylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O5S/c1-5-7-17-19(20(21(23)29)27(4)25-17)24-22(30)16-14-15(8-9-18(16)33-6-2)34(31,32)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H2,23,29)(H,24,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFGTBBYPRZJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C)OCC)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451969 | |
Record name | 4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
200575-15-1 | |
Record name | 4-[[2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200575-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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